molecular formula C9H11ClO B8712854 (2-Chloro-6-ethylphenyl)methanol

(2-Chloro-6-ethylphenyl)methanol

Cat. No.: B8712854
M. Wt: 170.63 g/mol
InChI Key: BPXKJRSAYSPRKV-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethylphenyl)methanol (CAS Registry No. 1268862-18-5) is a substituted benzyl alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. Structurally, it features a chlorinated aromatic ring with an ethyl substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. For instance, it serves as a coupling partner in palladium-catalyzed reactions to form complex molecules like spiro-cyclic amine derivatives, which are investigated as S1P5 receptor agonists for treating cognitive disorders .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

(2-chloro-6-ethylphenyl)methanol

InChI

InChI=1S/C9H11ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

BPXKJRSAYSPRKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

(2-Chloro-6-methylphenyl)methanol (CAS: 77206-89-4)

  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol
  • Key Differences : The methyl substituent at the 6-position reduces steric bulk compared to the ethyl group in the target compound. This difference influences reactivity in coupling reactions; for example, smaller substituents may enhance reaction rates in metal-catalyzed syntheses due to reduced steric hindrance .

(2-Chloro-6-cyclopropylphenyl)methanol (CAS: 1268866-25-6)

  • Molecular Formula : C₁₀H₁₁ClO
  • Molecular Weight : 182.65 g/mol
  • Cyclopropane’s electron-withdrawing character may modulate the aromatic ring’s reactivity in electrophilic substitutions compared to the ethyl group .

Heteroaromatic Analogues: Pyridine Derivatives

(2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS: 374800-25-6)

  • Molecular Formula: C₇H₇Cl₂NO
  • Molecular Weight : 208.05 g/mol
  • Key Differences : Replacing the benzene ring with pyridine introduces a nitrogen atom, enhancing polarity and basicity. This structural change impacts solubility in polar solvents and reactivity in acid-catalyzed reactions .

Functional Group Variations: Hydroxyacetophenones

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7)

  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • Key Differences: The presence of a ketone (–COCH₃) instead of a hydroxymethyl group alters chemical behavior. Hydroxyacetophenones exhibit higher melting points (97–110°C) due to increased hydrogen bonding, contrasting with the lower melting points typical of benzyl alcohols .

Substituent Effects: Nitro- and Amino-Substituted Derivatives

2-(2-Chloro-6-nitrophenyl)ethanol (CAS: 1000527-68-3)

  • Molecular Formula: C₈H₈ClNO₃
  • Molecular Weight : 201.61 g/mol
  • Key Differences: The nitro group (–NO₂) is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the ethyl-substituted compound. This derivative is more acidic due to resonance stabilization of the conjugate base .

2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2)

  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight : 171.63 g/mol
  • Key Differences: The amino group (–NH₂) is electron-donating, increasing the ring’s electron density and reactivity toward electrophiles. This compound may exhibit greater solubility in aqueous media compared to the ethyl-substituted analogue .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
(2-Chloro-6-ethylphenyl)methanol 1268862-18-5 C₉H₁₁ClO 170.64 Ethyl Intermediate in S1P5 agonist synthesis
(2-Chloro-6-methylphenyl)methanol 77206-89-4 C₈H₉ClO 156.61 Methyl Smaller steric profile for faster reactions
(2-Chloro-6-cyclopropylphenyl)methanol 1268866-25-6 C₁₀H₁₁ClO 182.65 Cyclopropyl Strained ring enhances electronic effects
(2,4-Dichloro-6-methylpyridin-3-yl)methanol 374800-25-6 C₇H₇Cl₂NO 208.05 Pyridine ring Increased polarity and basicity
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 Ketone High melting point (97–98°C)

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